Ethyl 3-(4-methoxyphenoxy)propanoate
Overview
Description
Ethyl 3-(4-methoxyphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 3-(4-methoxyphenoxy)propanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methoxyphenoxy)propanoate can be synthesized through the esterification of 3-(4-methoxyphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
3-(4-methoxyphenoxy)propanoic acid+ethanolH2SO4Ethyl 3-(4-methoxyphenoxy)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is carried out under controlled temperature and pressure to ensure high efficiency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(4-methoxyphenoxy)propanoic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions on the aromatic ring.
Major Products Formed
Hydrolysis: 3-(4-methoxyphenoxy)propanoic acid and ethanol.
Reduction: 3-(4-methoxyphenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chloroanilino)propanoate
- Methyl 3-(2-methoxyphenyl)-3-oxo-2-(triphenylphosphoranylidene)propanoate
- Ethyl 3-(propylamino)propanoate
Uniqueness
Ethyl 3-(4-methoxyphenoxy)propanoate is unique due to its specific structural features, such as the methoxy group on the aromatic ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenoxy)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-15-12(13)8-9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIVKEHBYNJTNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655404 | |
Record name | Ethyl 3-(4-methoxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82872-99-9 | |
Record name | Ethyl 3-(4-methoxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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